An In-Depth Technical Guide to Methyl 1-methyl-4-oxocyclohexanecarboxylate
An In-Depth Technical Guide to Methyl 1-methyl-4-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in synthetic organic chemistry. With the CAS Number 37480-41-4 , this molecule holds significant potential for the development of novel therapeutics and complex molecular architectures. This document will delve into its synthesis, physicochemical properties, spectroscopic profile, and applications, with a focus on providing actionable insights for laboratory and developmental settings.
Core Compound Identity and Significance
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a derivative of methyl 4-oxocyclohexanecarboxylate (CAS: 6297-22-9), featuring an additional methyl group at the C1 position.[1][2] This seemingly minor structural modification can significantly influence the compound's reactivity, stereochemistry, and ultimately the biological activity of molecules derived from it. The presence of both a ketone and an ester functional group within a cyclic framework makes it a versatile intermediate for a variety of chemical transformations.
The unmethylated analog is a known precursor in the synthesis of imidazobenzazepine derivatives, which have shown potential as dual H1/5-HT2A antagonists for treating sleep disorders.[3][4] The introduction of a methyl group at the quaternary center in Methyl 1-methyl-4-oxocyclohexanecarboxylate can be a strategic move in drug design to enhance metabolic stability or fine-tune receptor binding interactions.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate is most effectively approached in a two-step sequence starting from readily available precursors. The initial step involves the synthesis of the unmethylated core, Methyl 4-oxocyclohexanecarboxylate, followed by a targeted methylation at the C1 position.
Synthesis of the Precursor: Methyl 4-oxocyclohexanecarboxylate
A reliable method for the synthesis of Methyl 4-oxocyclohexanecarboxylate involves the demethoxycarbonylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[5] This reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) with the aid of sodium chloride and water under reflux conditions.[5] The mechanism involves the hydrolysis and decarboxylation of the geminal diester functionality.
Experimental Protocol: Synthesis of Methyl 4-oxocyclohexanecarboxylate [5]
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Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, dimethylformamide (DMF), sodium chloride (NaCl), water, dichloromethane, magnesium sulfate (MgSO₄).
-
Procedure:
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Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in DMF (240 ml).
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Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution.
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Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.
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After cooling, remove the solvent under reduced pressure.
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To the residue, add water and extract the product with dichloromethane (3 x 100 ml).
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Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield the crude product as a yellow oil.
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Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain pure Methyl 4-oxocyclohexanecarboxylate.
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C1-Methylation to Yield Methyl 1-methyl-4-oxocyclohexanecarboxylate
The introduction of the methyl group at the C1 position is achieved through an alkylation reaction. The carbon alpha to both the ester and the ketone is acidic and can be deprotonated with a suitable base to form an enolate, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocol: C1-Methylation
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Materials: Methyl 4-oxocyclohexanecarboxylate, a strong non-nucleophilic base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), a methylating agent (e.g., methyl iodide (CH₃I)), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of Methyl 4-oxocyclohexanecarboxylate in anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Slowly add one equivalent of the base (e.g., NaH, 60% dispersion in mineral oil).
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Stir the mixture at 0°C for 30-60 minutes to allow for complete enolate formation.
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Add a slight excess (1.1 equivalents) of methyl iodide dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Synthesis Workflow Diagram
Caption: Two-step synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Methyl 1-methyl-4-oxocyclohexanecarboxylate is essential for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 37480-41-4 | [2] |
| Molecular Formula | C₉H₁₄O₃ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Predicted based on analog | [7] |
| IR | Predicted based on analog | [8] |
¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides key information about the proton environment in the molecule. The spectrum for Methyl 1-methyl-4-oxocyclohexanecarboxylate is expected to show signals for the methyl ester protons, the C1-methyl protons, and the methylene protons of the cyclohexane ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key signals to expect include the carbonyl carbons of the ketone and ester, the quaternary carbon at C1, the methyl carbons, and the methylene carbons of the ring. Based on the unmethylated analog, the ketone carbonyl is expected around 208 ppm and the ester carbonyl around 175 ppm.[7]
IR (Infrared) Spectroscopy : The IR spectrum is useful for identifying the key functional groups. Strong absorption bands are expected for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).
Applications in Drug Discovery and Organic Synthesis
The structural features of Methyl 1-methyl-4-oxocyclohexanecarboxylate make it a valuable intermediate in several areas of organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.
Building Block for Bioactive Molecules
As an analog of a known precursor to dual H1/5-HT2A antagonists, Methyl 1-methyl-4-oxocyclohexanecarboxylate is a prime candidate for the synthesis of novel drug candidates.[3][4] The introduction of the C1-methyl group can serve to block metabolic pathways, potentially increasing the in vivo half-life of a drug, or to create a specific three-dimensional structure that enhances binding to a biological target.
Synthesis of Spirocyclic Compounds
The presence of the ketone functionality allows for further reactions to build more complex ring systems. Cyclic ketones are common starting materials for the synthesis of spirocyclic compounds, which are structural motifs found in numerous natural products and pharmaceuticals.[3][9][10] The ketone can be converted to an enolate and reacted with a variety of electrophiles to initiate the formation of a second ring fused at the C4 position.
Workflow for Spirocycle Synthesis
Caption: Generalized workflow for the synthesis of spirocycles.
Conclusion
Methyl 1-methyl-4-oxocyclohexanecarboxylate is a versatile and valuable chemical intermediate with significant potential in drug discovery and complex molecule synthesis. Its synthesis is achievable through a straightforward two-step process, and its bifunctional nature allows for a wide range of subsequent chemical transformations. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
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Smith, A. B., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]
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Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Retrieved from [Link]
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Grotz, L. F., & Tivey, D. J. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central. Retrieved from [Link]
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Ternansky, R. J., & Draheim, S. E. (1993). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Semantic Scholar. Retrieved from [Link]
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